molecular formula C5H10OS B15304594 rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol

rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol

Cat. No.: B15304594
M. Wt: 118.20 g/mol
InChI Key: CBAAUWUNZGQQMO-RFZPGFLSSA-N
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Description

“rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol” is a chiral compound with a cyclobutane ring substituted with a sulfanylmethyl group and a hydroxyl group The term “rac-” indicates that it is a racemic mixture, containing equal amounts of both enantiomers (1R,2S) and (1S,2R)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.

    Introduction of Sulfanylmethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclobutane ring is replaced by a sulfanylmethyl group.

    Hydroxyl Group Addition: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the sulfanylmethyl group or the hydroxyl group.

    Substitution: Various substitution reactions can occur at the sulfanylmethyl group or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like thiols, amines, or halides under suitable conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.

Biology

    Enzyme Inhibition Studies: Potential use in studying enzyme inhibition mechanisms.

Medicine

    Drug Development: Potential use as a scaffold for developing new pharmaceuticals.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol would depend on its specific application. In enzyme inhibition, for example, it may interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol: The non-racemic form of the compound.

    Cyclobutanol: A simpler compound with only a hydroxyl group on the cyclobutane ring.

    2-(Sulfanylmethyl)cyclobutane: A compound with only the sulfanylmethyl group on the cyclobutane ring.

Properties

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol

InChI

InChI=1S/C5H10OS/c6-5-2-1-4(5)3-7/h4-7H,1-3H2/t4-,5-/m1/s1

InChI Key

CBAAUWUNZGQQMO-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@H]1CS)O

Canonical SMILES

C1CC(C1CS)O

Origin of Product

United States

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